While the use of benzidine has been significantly curtailed due to safety concerns, it still holds some value in specific research applications:
Benzidine itself is a known carcinogen and has been instrumental in understanding the mechanisms of chemically induced cancers. Researchers use benzidine as a positive control in studies investigating the carcinogenic potential of other substances .
This organic reaction involving benzidine derivatives is a valuable tool for synthesizing complex molecules with specific functionalities. Research in organic chemistry explores the potential of this rearrangement for the development of new materials and pharmaceuticals .
Benzidine, scientifically known as 1,1'-biphenyl-4,4'-diamine, has the molecular formula and a relative molecular mass of 184.24 g/mol . It appears as a white to slightly reddish crystalline powder that darkens upon exposure to air and light. Benzidine is poorly soluble in cold water but can dissolve in hot water and organic solvents such as ethanol and dimethyl sulfoxide .
These reactions highlight the compound's versatility in organic chemistry and its significance in dye production.
Benzidine is recognized for its carcinogenic properties. It has been linked to bladder and pancreatic cancers in humans due to its ability to form DNA adducts upon metabolic activation . In experimental models, benzidine is classified as a multiorgan carcinogen, demonstrating significant toxicity through various exposure routes including inhalation and dermal absorption . The compound's biological activity raises serious health concerns, leading to restrictions on its use in many countries.
Benzidine is synthesized through a two-step process starting from nitrobenzene:
This method highlights the compound's complex synthetic pathway and the importance of controlling reaction conditions to obtain high yields.
Historically, benzidine was extensively used in:
Research indicates that benzidine can interact with various biological systems. For instance:
These interactions underscore the need for careful handling and regulation of benzidine and related compounds.
Several compounds share structural similarities with benzidine. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
3,3'-Dichlorobenzidine | C12H10Cl2N2 | Used in dye production; also carcinogenic. |
4-Aminobiphenyl | C12H11N | Precursor for azo dyes; linked to bladder cancer. |
2-Naphthylamine | C10H9N | Used in dye manufacturing; also carcinogenic. |
4-Methylbenzene-1,2-diamine | C9H12N2 | Related structure; less toxic than benzidine. |
Benzidine's unique characteristics include its specific carcinogenic profile and historical significance in dye production, which differentiates it from other similar compounds.
Benzidine was first discovered in 1845 by the Russian chemist Nikolai Zinin, marking a significant milestone in the early development of aromatic amine chemistry. Zinin's discovery occurred during an era of rapid advancement in organic chemistry, when researchers were beginning to explore the systematic reduction of nitro compounds to their corresponding amines. The compound was initially produced through the reduction of nitrobenzene using zinc and sodium hydroxide, followed by acid treatment of the resulting hydrazobenzene intermediate. This discovery represented not merely the identification of a new chemical compound, but rather the opening of an entirely new class of organic intermediates that would prove essential to the burgeoning synthetic dye industry.
The early synthesis methods developed by Zinin laid the groundwork for what would later become known as the benzidine rearrangement, a fundamental reaction mechanism that continues to intrigue organic chemists today. The process involves the conversion of hydrazobenzene to benzidine through treatment with strong acids, a transformation that proceeds via an intramolecular rearrangement mechanism that was not fully understood until decades after its discovery. This reaction became a cornerstone of aromatic chemistry education and research, representing one of the classic mechanistic puzzles that helped shape modern understanding of organic reaction mechanisms.
The historical significance of benzidine extends far beyond its initial discovery, encompassing its role in the development of synthetic dye chemistry and its contribution to fundamental understanding of aromatic amine reactivity. During the late 19th and early 20th centuries, benzidine became a crucial intermediate in the production of azo dyes, particularly those used for coloring textiles, leather, and paper. The compound's unique structure, featuring two amino groups positioned at the 4,4'-positions of a biphenyl system, made it ideal for diazotization reactions that formed the basis of azo dye synthesis.
The benzidine rearrangement mechanism became a subject of intense scientific investigation throughout the 20th century, with notable contributions from prominent organic chemists including Christopher Ingold and his collaborators. Ingold's research in the 1930s provided crucial evidence for the intramolecular nature of the rearrangement, demonstrating through careful crossover experiments that the reaction proceeded without intermolecular scrambling. This work established benzidine rearrangement as a paradigmatic example of intramolecular sigmatropic rearrangements, influencing theoretical understanding of pericyclic reactions and contributing to the development of modern mechanistic organic chemistry.
The evolution of benzidine research reflects broader trends in chemistry, transitioning from purely synthetic and mechanistic studies to comprehensive investigations of biological activity, toxicology, and environmental impact. Early research focused primarily on optimizing synthesis methods and understanding reaction mechanisms, with particular attention to the stereochemical and electronic factors governing the benzidine rearrangement. Researchers developed sophisticated mechanistic models to explain the observed selectivity and kinetics of the transformation, leading to detailed understanding of the concerted nature of the rearrangement process.
The mid-20th century marked a critical shift in benzidine research as epidemiological studies began revealing serious health concerns associated with occupational exposure to the compound. Initial reports of increased bladder cancer incidence among dye industry workers prompted extensive toxicological investigations that ultimately led to benzidine's classification as a known human carcinogen. This paradigm shift transformed benzidine from a valuable industrial intermediate to a regulated substance requiring careful handling and eventual phase-out from most commercial applications.
Benzidine possesses the molecular formula C₁₂H₁₂N₂, representing a biphenyl compound with two amino substituents [1] [3]. The compound exhibits a molecular weight of 184.24 grams per mole, with a percent composition of 78.23% carbon, 6.56% hydrogen, and 15.20% nitrogen [18]. The structural framework consists of two phenyl rings connected by a single carbon-carbon bond, with amino groups positioned at the 4,4'-positions relative to the biphenyl linkage [2].
The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation: NC1=CC=C(C=C1)C1=CC=C(N)C=C1 [4]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for benzidine is HFACYLZERDEVSX-UHFFFAOYSA-N [3] [4]. The compound's architecture demonstrates the characteristic biphenyl backbone with para-disubstitution by primary amino groups, creating a symmetrical molecular arrangement [1] [2].
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₂ |
Molecular Weight | 184.24 g/mol |
InChI Key | HFACYLZERDEVSX-UHFFFAOYSA-N |
SMILES | NC1=CC=C(C=C1)C1=CC=C(N)C=C1 |
Percent Composition | C: 78.23%, H: 6.56%, N: 15.20% |
The systematic International Union of Pure and Applied Chemistry name for benzidine is [1,1'-Biphenyl]-4,4'-diamine [1] [3] [18]. This nomenclature precisely describes the biphenyl core structure with diamine substitution at the 4,4'-positions. The compound is registered under Chemical Abstracts Service Registry Number 92-87-5 [1] [3] [18].
Benzidine is known by numerous alternative designations reflecting its structural characteristics and historical usage [3] [5]. The compound is frequently referred to as 4,4'-diaminobiphenyl, emphasizing the biphenyl framework with amino substitution [1] [2]. Additional systematic names include 4,4'-biphenyldiamine, 4,4'-diaminodiphenyl, and 4,4'-diphenylenediamine [3] [5].
Common trivial names encompass para,para'-diaminobiphenyl and para,para'-bianiline, highlighting the para-positioning of the amino groups [3] [5]. The designation para-diaminodiphenyl is also employed in chemical literature [18]. Industrial and commercial applications have generated trade names such as Fast Corinth Base B [16] [18].
Chemical indexing systems utilize specific identifiers including Colour Index 37225 and Colour Index Azoic Diazo Component 112 [3] [5] [16]. These designations reflect the compound's historical importance in dye chemistry and industrial applications.
Category | Designation |
---|---|
Systematic Name | 4,4'-Diaminobiphenyl |
Common Name | Benzidine |
Alternative Names | para,para'-Diaminobiphenyl, 4,4'-Biphenyldiamine |
Chemical Index Names | C.I. 37225, C.I. Azoic Diazo Component 112 |
Trade Names | Fast Corinth Base B |
Benzidine exists within a family of diaminobiphenyl isomers that differ in the positioning of amino substituents on the biphenyl framework [2] [16]. The most significant structural isomer is 3,3'-diaminobenzidine, which features amino groups at the 3,3'-positions instead of the 4,4'-positions [20]. This isomer, with molecular formula C₁₂H₁₄N₄, incorporates four amino groups total, representing a tetraaminobiphenyl structure [20].
Another important derivative within this structural class is 3,3'-dimethylbenzidine, commonly known as ortho-tolidine [16]. This compound maintains the basic benzidine framework while incorporating methyl substituents at the 3,3'-positions, resulting in the molecular formula C₁₄H₁₆N₂ and a molecular weight of 212.29 grams per mole [16]. The systematic name for this derivative is 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine [16].
Substituted benzidine derivatives demonstrate significant structural diversity through various functional group modifications [10] [16]. Methoxy-substituted derivatives, such as 3,3'-dimethoxybenzidine, incorporate electron-donating methoxy groups that influence the electronic properties and reactivity patterns [10] [32]. These derivatives often exhibit altered crystal packing arrangements and modified spectroscopic characteristics compared to the parent benzidine structure [10].
The benzidine diazonium salts represent crucial reactive intermediates formed through diazotization reactions [2] [9]. These bis-diazonium species demonstrate enhanced reactivity toward coupling reactions with aromatic compounds, facilitating the formation of complex azo dye structures [2] [9]. The electronic nature of the biphenyl system influences the stability and reactivity of these diazonium intermediates [2].
Benzidine exhibits crystalline forms characterized by white or slightly reddish crystalline powder morphology [16] [18]. The compound demonstrates sensitivity to environmental conditions, with crystals darkening upon exposure to air and light due to oxidative processes [18]. The melting point behavior shows variation depending on heating conditions, with values ranging from 115-120°C under slow heating conditions to 128°C when anhydrous material is rapidly heated [18].
Crystallographic studies of benzidine derivatives reveal diverse space group symmetries and packing arrangements [10] [11] [32]. Research on substituted benzidine compounds demonstrates space groups including P1, P21/c, and triclinic arrangements [11] [32]. The benzidine framework typically exhibits near-planar biphenyl conformations in crystal structures, though significant deviations can occur depending on substitution patterns and intermolecular interactions [32].
Powder X-ray diffraction analysis of benzidine derivatives indicates complex crystallographic behavior with multiple polymorphic forms possible [11] [33]. The crystal packing often involves hydrogen bonding networks between amino groups and aromatic systems, contributing to structural stability [10] [32]. Intermolecular π-π stacking interactions between biphenyl units create characteristic spacing distances of approximately 3.15-3.56 Å in related benzidine structures [29].
The crystal habits demonstrate needle-like and plate-like morphologies depending on crystallization conditions [33]. Electron diffraction studies reveal both ordered and disordered crystalline domains, with some polymorphs exhibiting stacking faults and hierarchical disorder patterns [33].
The conformational behavior of benzidine centers on the rotational freedom around the central biphenyl bond, which allows dihedral angles ranging from 0° to 180° [12] [32]. Computational studies using density functional theory methods reveal that the isolated benzidine molecule can adopt various conformational states with different relative energies [12] [14].
Theoretical calculations demonstrate that the planar conformation represents one stable arrangement, while twisted conformations with dihedral angles of approximately 37-48° between the phenyl rings constitute alternative stable forms [32]. The energy barriers for rotation around the biphenyl bond are relatively low, allowing for conformational flexibility under ambient conditions [12].
Molecular mechanics and molecular dynamics simulations provide insights into the conformational potential energy surface of benzidine [12] [15]. The calculations reveal multiple local minima corresponding to different conformational families, with gauche and anti arrangements representing distinct conformational states [12]. The conformational preferences are influenced by intramolecular interactions, including potential hydrogen bonding between amino groups and aromatic hydrogen atoms [32].
Crystallographic evidence from benzidine derivatives shows that solid-state conformations can differ significantly from gas-phase optimized structures [32]. While computational optimization may predict twisted conformations, crystal packing forces often stabilize planar or near-planar arrangements [32]. This discrepancy highlights the importance of intermolecular interactions in determining final molecular conformations in condensed phases [32].
Ultraviolet-visible spectroscopy provides distinctive signatures for benzidine polymorphs and conformational states [13] [14] [22]. The primary absorption maximum occurs at 206 nanometers with a molar absorptivity of 67,500 M⁻¹cm⁻¹ in ethanol solution [22]. Additional electronic transitions are observed in the ultraviolet region, reflecting the π-π* character of the biphenyl chromophore [13] [25].
Fluorescence spectroscopy reveals benzidine exhibits excitation at 285 nanometers and emission at 395 nanometers, yielding a Stokes shift of 110 nanometers [23]. This substantial Stokes shift indicates significant structural reorganization in the excited state compared to the ground state geometry [23]. The fluorescence properties are sensitive to conformational changes and environmental effects [13].
Infrared spectroscopy enables differentiation of polymorphic forms through characteristic vibrational modes [13] [17] [21]. The N-H stretching vibrations appear in the 3400-3500 cm⁻¹ region, with exact frequencies depending on hydrogen bonding environments and crystal packing arrangements [17] [21]. Aromatic C=C stretching modes occur in the 1500-1600 cm⁻¹ region, showing variations based on electronic environment and molecular conformation [13] [17].
Raman spectroscopy complements infrared analysis by providing information on symmetric vibrational modes and π-system characteristics [13] [17]. The combination of infrared and Raman techniques allows comprehensive vibrational characterization of different polymorphic forms [13]. Nuclear magnetic resonance spectroscopy reveals chemical shift variations that reflect different molecular environments in polymorphic structures [11] [13].
Spectroscopic Technique | Parameter | Value | Conditions |
---|---|---|---|
UV-Visible | λmax | 206 nm | Ethanol |
UV-Visible | Molar Absorptivity | 67,500 M⁻¹cm⁻¹ | Ethanol |
Fluorescence | Excitation Peak | 285 nm | General |
Fluorescence | Emission Peak | 395 nm | General |
IR | N-H Stretching | 3400-3500 cm⁻¹ | Solid State |
IR | C=C Aromatic | 1500-1600 cm⁻¹ | Solid State |
The electronic structure of benzidine demonstrates strong correlation between molecular geometry and optical properties [14] [22] [28]. Quantum chemical calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap directly influences the ultraviolet absorption characteristics [14] [27]. The biphenyl conjugation system enables extended π-electron delocalization, contributing to the characteristic absorption at 206 nanometers [22].
Conformational changes significantly impact the electronic properties through alterations in orbital overlap between the phenyl rings [14] [26]. Planar conformations maximize π-conjugation, while twisted arrangements reduce electronic coupling and modify transition energies [14] [32]. Theoretical studies demonstrate linear relationships between structural parameters such as dihedral angles and various molecular properties including ionization energy and electrophilicity index [14].
The amino substituents serve as electron-donating groups that influence the overall electronic distribution within the biphenyl framework [14] [19]. The para-positioning of these groups creates a push-pull electronic system that enhances charge transfer characteristics [14]. This electronic arrangement contributes to the compound's reactivity toward electrophilic aromatic substitution and oxidative processes [2] [9].
Intermolecular interactions in crystalline phases demonstrate structure-property correlations through hydrogen bonding and π-π stacking arrangements [10] [29] [32]. The spacing between parallel aromatic rings in stacked arrangements directly affects the optical and electronic properties of solid-state materials [29]. Crystal packing arrangements influence both the mechanical properties and the spectroscopic characteristics of different polymorphic forms [32] [33].
Irritant;Health Hazard;Environmental Hazard